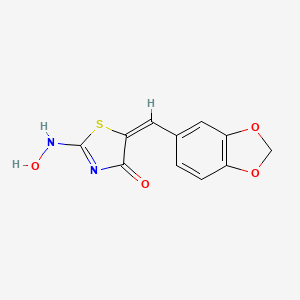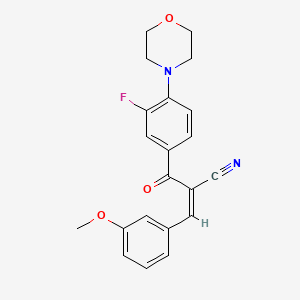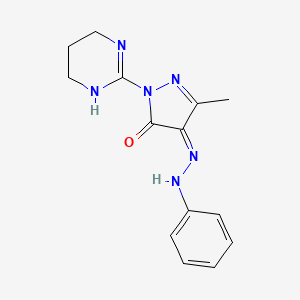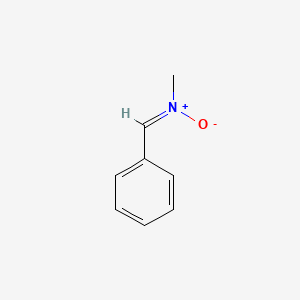![molecular formula C14H10ClN3O2 B7787217 (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7787217.png)
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of high-purity reagents and controlled reaction environments to ensure the desired chemical structure is obtained. Detailed procedures for the synthesis of this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced derivative .
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal include other chemical entities with comparable structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar molecules .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness can be attributed to the specific arrangement of atoms and functional groups within the molecule, which confer distinct chemical and biological activities .
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,17H/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYPHWLEQOLNY-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C=O)C(=O)C2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C=O)/C(=O)C2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-oxo-3-phenyl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanal](/img/structure/B7787137.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
![3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B7787148.png)
![imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B7787155.png)

![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B7787167.png)



![N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B7787193.png)


![(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7787223.png)
![(2E)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787227.png)
